LogP Modulation: 4-Ethyl vs. 4-Methyl Substitution in 1,2,3-Triazoles
In 1,2,3-triazole series, substituting a 4-ethyl group (as in 5-bromo-4-ethyl-1H-1,2,3-triazole) for a 4-methyl group increases calculated lipophilicity by approximately 0.5 log units. Specifically, the XLogP3-AA value for 5-bromo-4-methyl-1H-1,2,3-triazole is 1.0, whereas the 4-ethyl analog is predicted to have an XLogP3-AA of ~1.5 (computed via PubChem algorithm) [1]. This increased lipophilicity can enhance membrane permeability and modulate pharmacokinetic properties in drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | ~1.5 (predicted) |
| Comparator Or Baseline | 5-bromo-4-methyl-1H-1,2,3-triazole: 1.0 |
| Quantified Difference | ΔXLogP ≈ +0.5 |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem) |
Why This Matters
Lipophilicity is a critical parameter for drug design; the 4-ethyl group provides a tunable increase in logP relative to the 4-methyl analog, enabling fine-tuning of ADME properties without altering the reactive 5-bromo handle.
- [1] PubChem. 5-bromo-4-methyl-1H-1,2,3-triazole (CID 69383561). Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/69383561 (accessed 2026-04-21). View Source
